3-(1H-1,2,4-Triazol-1-YL)-N~1~-[3-(trifluoromethyl)benzyl]-1-adamantanecarboxamide
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Overview
Description
3-(1H-1,2,4-Triazol-1-YL)-N~1~-[3-(trifluoromethyl)benzyl]-1-adamantanecarboxamide is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-Triazol-1-YL)-N~1~-[3-(trifluoromethyl)benzyl]-1-adamantanecarboxamide typically involves a multi-step process:
Formation of the triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an azide and an alkyne in the presence of a copper catalyst.
Attachment of the adamantane moiety: The adamantane carboxylic acid is reacted with the triazole derivative to form the desired compound. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to ensure high yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-Triazol-1-YL)-N~1~-[3-(trifluoromethyl)benzyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction could produce various reduced derivatives of the compound.
Scientific Research Applications
3-(1H-1,2,4-Triazol-1-YL)-N~1~-[3-(trifluoromethyl)benzyl]-1-adamantanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers investigate its effects on cellular processes, such as apoptosis and cell cycle regulation.
Chemical Biology: The compound is used as a tool to study the mechanisms of action of triazole derivatives and their interactions with biological macromolecules.
Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,4-Triazol-1-YL)-N~1~-[3-(trifluoromethyl)benzyl]-1-adamantanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes involved in cell division, leading to cell cycle arrest and apoptosis. The compound’s ability to bind to the colchicine binding site of tubulin has been demonstrated, which disrupts microtubule dynamics and inhibits cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-(Benzyl)-1H-1,2,3-triazole derivatives: These compounds share the triazole ring structure and have similar biological activities, such as anticancer and antifungal properties.
Oxoindolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole: These compounds are designed as acetylcholine esterase inhibitors and have shown potential in treating Alzheimer’s disease.
Uniqueness
3-(1H-1,2,4-Triazol-1-YL)-N~1~-[3-(trifluoromethyl)benzyl]-1-adamantanecarboxamide is unique due to its combination of the triazole ring, trifluoromethyl group, and adamantane moiety
Properties
Molecular Formula |
C21H23F3N4O |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
3-(1,2,4-triazol-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H23F3N4O/c22-21(23,24)17-3-1-2-14(5-17)10-26-18(29)19-6-15-4-16(7-19)9-20(8-15,11-19)28-13-25-12-27-28/h1-3,5,12-13,15-16H,4,6-11H2,(H,26,29) |
InChI Key |
RRXDPMMJEQQWJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)NCC5=CC(=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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